molecular formula C13H9BCl3NO3 B12850536 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B12850536
M. Wt: 344.4 g/mol
InChI Key: LGHQYAUSSYHBTK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C₁₃H₉BCl₃NO₃. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 2,5-dichlorophenyl isocyanate with 2-chlorophenylboronic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    2-Chlorophenylboronic Acid: Similar structure but lacks the carbamoyl group.

    2,5-Dichlorophenylboronic Acid: Similar structure but lacks the carbamoyl group.

Uniqueness

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chlorine and carbamoyl groups, which provide additional sites for chemical modification and enhance its reactivity in various chemical reactions .

Properties

Molecular Formula

C13H9BCl3NO3

Molecular Weight

344.4 g/mol

IUPAC Name

[2-chloro-5-[(2,5-dichlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H9BCl3NO3/c15-8-2-4-11(17)12(6-8)18-13(19)7-1-3-10(16)9(5-7)14(20)21/h1-6,20-21H,(H,18,19)

InChI Key

LGHQYAUSSYHBTK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)(O)O

Origin of Product

United States

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